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Compound of Interest

Compound Name: Cyanine5 phosphoramidite

Cat. No.: B15497092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5 (Cy5)

phosphoramidite, a key reagent for fluorescently labeling oligonucleotides. This document

details the properties, applications, and the technical protocols required for the successful

synthesis, purification, and application of Cy5-labeled oligonucleotides in various research and

diagnostic settings.

Introduction to Cyanine5 Phosphoramidite
Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its bright

fluorescence in the far-red region of the spectrum.[1][2][3] When incorporated into

oligonucleotides, Cy5 serves as a robust reporter for a multitude of applications in molecular

biology and diagnostics. The phosphoramidite form of Cy5 allows for its direct and automated

incorporation into synthetic oligonucleotides at the 5' or 3' end, as well as internally.[2][4] This

method of labeling is highly efficient and allows for precise, site-specific placement of the dye.

Cy5-labeled oligonucleotides are instrumental in a variety of techniques, including real-time

polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and Förster

resonance energy transfer (FRET) assays.[1][2][5] Its far-red emission is particularly

advantageous as it minimizes background autofluorescence from biological samples, thereby

enhancing the signal-to-noise ratio.[1]
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Physicochemical Properties of Cyanine5
The performance of Cy5 as a fluorescent label is dictated by its distinct spectral properties.

Understanding these characteristics is crucial for designing experiments and selecting

appropriate instrumentation.

Property Value Reference

Absorbance Maximum (λmax) ~646 - 650 nm [2][5][6]

Emission Maximum (λem) ~662 - 670 nm [2][5][6]

Extinction Coefficient at λmax ~250,000 M⁻¹cm⁻¹ [5][6]

Formula (Phosphoramidite) C₃₁H₃₈N₂O₅P [5]

Molecular Weight

(Phosphoramidite)
549.62 g/mol [5]

Recommended Quencher BHQ®-2 [1]

Experimental Protocols
Automated Synthesis of Cy5-Labeled Oligonucleotides
The incorporation of Cy5 phosphoramidite into an oligonucleotide sequence is typically

performed on an automated DNA/RNA synthesizer. The following protocol outlines the key

steps and considerations for successful synthesis.

Materials:

Cy5 Phosphoramidite

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

Synthesis columns with appropriate solid support (e.g., CPG)

Anhydrous acetonitrile

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole)
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Capping reagents

Oxidizing solution (e.g., 0.02 M Iodine)

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (e.g., ammonium hydroxide)

Protocol:

Preparation:

Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to the recommended

concentration (e.g., 80 mM). Note that this may differ from standard nucleoside

phosphoramidites (typically 70 mM).[7][8]

Install the vial on a designated port on the DNA synthesizer.

Program the desired oligonucleotide sequence into the synthesizer, indicating the position

for Cy5 incorporation.

Synthesis Cycle: The standard phosphoramidite chemistry cycle is used, with a modified

coupling step for the Cy5 phosphoramidite.

Deblocking: The 5'-hydroxyl group of the growing oligonucleotide chain is deprotected by

treatment with the deblocking solution.

Coupling: The Cy5 phosphoramidite and activator are delivered to the synthesis column. A

longer coupling time (e.g., 3 minutes) is often recommended for Cy5 phosphoramidite to

ensure high coupling efficiency.[9] Some protocols suggest multiple pulses of the

monomer and activator to maximize the reaction.[7][8]

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of

deletion mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
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Final Deblocking: After the final coupling step, the terminal 5'-MMT (monomethoxytrityl)

group on the Cy5 dye is removed on the synthesizer. The yellow color of the MMT cation is

different from the orange of the DMT cation, which may be misinterpreted by absorbance-

based trityl monitors.[9]

Cleavage and Deprotection:

The synthesized oligonucleotide is cleaved from the solid support and the protecting

groups on the nucleobases and the phosphate backbone are removed.

Deprotection can be carried out with ammonium hydroxide at room temperature.[9] If

elevated temperatures are necessary, it is important to note that Cy5 is more heat-labile

than other dyes like Cy3.[9] Using base-labile protecting groups on the standard

monomers can reduce the required deprotection time.[9]

Purification of Cy5-Labeled Oligonucleotides
Purification is a critical step to remove truncated sequences and unbound Cy5 dye. High-

performance liquid chromatography (HPLC) is a commonly used method.

Materials:

Crude, deprotected Cy5-labeled oligonucleotide solution

HPLC system with a reverse-phase column (e.g., C18)

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: Acetonitrile

UV-Vis detector

Protocol:

Sample Preparation: Lyophilize the crude oligonucleotide solution and resuspend in an

appropriate volume of Mobile Phase A.

HPLC Separation:
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Equilibrate the column with a low percentage of Mobile Phase B.

Inject the sample onto the column.

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The

hydrophobic Cy5-labeled oligonucleotide will be retained longer on the column than

unlabeled, truncated sequences.

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5

dye).

Fraction Collection: Collect the peak corresponding to the full-length, Cy5-labeled

oligonucleotide.

Desalting: Remove the TEAA buffer from the purified oligonucleotide, for example, by using a

desalting column or by ethanol precipitation.

Quantification: Determine the concentration of the purified oligonucleotide by measuring the

absorbance at 260 nm and 650 nm.

Quality Control
Proper quality control ensures the reliability of experiments using Cy5-labeled oligonucleotides.
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Parameter Method Expected Outcome

Purity
HPLC or Capillary

Electrophoresis (CE)

A single major peak indicating

a high percentage of the full-

length, labeled product.

Identity
Mass Spectrometry (e.g.,

MALDI-TOF or ESI-MS)

The observed molecular

weight should match the

calculated molecular weight of

the Cy5-labeled

oligonucleotide.

Concentration & Labeling

Efficiency
UV-Vis Spectroscopy

Measurement of absorbance

at 260 nm and ~650 nm allows

for the calculation of the

oligonucleotide concentration

and the dye-to-oligo ratio.

Application Example: Fluorescence In Situ
Hybridization (FISH)
Cy5-labeled oligonucleotides are widely used as probes in FISH to detect specific DNA or RNA

sequences within cells.[1][10]

Workflow for FISH using a Cy5-labeled Probe
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No Interaction / Cleavage

Interaction / Proximity

Donor Excitation
(e.g., Cy3 at ~550 nm)

No FRET
Donor Excitation

(e.g., Cy3 at ~550 nm)

Donor Emission
(Cy3 fluoresces at ~570 nm)

No Acceptor Emission
FRET Occurs

(Energy Transfer)

Acceptor Emission
(Cy5 fluoresces at ~670 nm)

Quenched Donor Emission

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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